molecular formula C11H12N4O3 B4761857 1-[3-(4-nitrophenoxy)propyl]-1H-1,2,4-triazole

1-[3-(4-nitrophenoxy)propyl]-1H-1,2,4-triazole

Cat. No. B4761857
M. Wt: 248.24 g/mol
InChI Key: AOOIHLJFOSMZBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives, including compounds similar to 1-[3-(4-nitrophenoxy)propyl]-1H-1,2,4-triazole, typically involves reactions of nitro-1,2,3-triazoles with aryloxy or alkoxy substituents. One method includes the reaction of 2-aryl-1-bromo-1-nitroethenes with sodium azide in various solvents to yield 4-aryl-5-nitro-1,2,3-triazoles (Sheremet et al., 2004). Another approach is the multi-component synthesis from primary amine, ketones, and 4-nitrophenyl azide, highlighting the versatility in constructing the triazole ring (Vo, 2020).

Molecular Structure Analysis

Molecular structure analysis of similar triazole derivatives has been conducted through various techniques, including single-crystal X-ray studies, which provide insight into the dihedral angles and overall geometry of the triazole ring and its substituents (Namratha et al., 2016).

Chemical Reactions and Properties

1,2,3-Triazole derivatives undergo a variety of chemical reactions, such as 1,3-dipolar cycloadditions, highlighting their reactivity towards different chemical entities. The presence of nitro and aryloxy groups significantly impacts the reaction pathways and the formation of diverse triazole-based compounds (Quan et al., 2014).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as thermal stability and melting points, can be influenced by the nature and position of substituents on the triazole ring. These properties are crucial for determining the compound's applicability in various fields (Rao et al., 2016).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including their reactivity, tautomerism, and ability to form complexes with metals, are subject to extensive study. Tautomerism, in particular, plays a significant role in defining the chemical behavior and stability of these compounds (Kubota & Uda, 1975).

Scientific Research Applications

Thermal Stability and Explosive Properties

1,2,4-triazoles, including variants like 1-[3-(4-nitrophenoxy)propyl]-1H-1,2,4-triazole, have been studied for their thermal stability and potential use as explosives or propellants in rocket fuels. Rao et al. (2016) investigated the thermal stability of nitro-rich 1,2,4-triazoles, highlighting their multistep decomposition mechanism and potential as propellants and explosives (Rao et al., 2016).

Ligand Formation and Metal Complexation

The formation of ligands and metal complexes involving 1,2,4-triazoles has been a subject of research. Stucky et al. (2008) explored 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole based ligands, investigating their protonation and metal complex formation, which is relevant for understanding the chemical properties and potential applications of triazole derivatives (Stucky et al., 2008).

Fungicidal Activity

The fungicidal properties of 1,2,4-triazole derivatives have been a significant area of research. Bai et al. (2020) designed and synthesized novel 1,2,4-triazole derivatives, demonstrating their moderate to high fungicidal activities, which could be crucial for agricultural applications (Bai et al., 2020).

Antibacterial

and Antifungal ApplicationsThe antibacterial and antifungal properties of 1,2,4-triazole derivatives have been extensively researched. Upmanyu et al. (2011) synthesized a series of 1,2,4-triazoles with varying substituents and evaluated their antimicrobial activities against various bacterial and fungal strains, indicating their potential in medical and industrial applications (Upmanyu et al., 2011).

Photophysical Properties and Sensing Applications

1,2,4-triazoles have also been studied for their photophysical properties and potential as sensors. Ujan et al. (2021) synthesized a triazole-substituted compound and explored its selectivity and sensitivity toward mercury ion detection, demonstrating its potential as a chemical sensor (Ujan et al., 2021).

Anthelmintic Activity

Research has also been conducted on the anthelmintic (anti-parasitic) activity of 1,2,4-triazole derivatives. Namratha et al. (2016) synthesized a series of triazole compounds and evaluated their efficacy as anthelmintics, indicating potential applications in veterinary and human medicine (Namratha et al., 2016).

Safety and Hazards

The safety and hazards associated with triazoles can vary depending on their specific structure. Some triazoles are used as pharmaceuticals and are generally safe for human use, while others can be toxic or hazardous .

Future Directions

The future directions of triazole research could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on the triazole scaffold .

properties

IUPAC Name

1-[3-(4-nitrophenoxy)propyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c16-15(17)10-2-4-11(5-3-10)18-7-1-6-14-9-12-8-13-14/h2-5,8-9H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOIHLJFOSMZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701319960
Record name 1-[3-(4-nitrophenoxy)propyl]-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196486
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[3-(4-nitrophenoxy)propyl]-1H-1,2,4-triazole

CAS RN

695158-50-0
Record name 1-[3-(4-nitrophenoxy)propyl]-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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